molecular formula C13H11N3O3S B2452185 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707392-15-1

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2452185
CAS RN: 1707392-15-1
M. Wt: 289.31
InChI Key: TXUISCBNIVDFRM-UHFFFAOYSA-N
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Description

Thiadiazines are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are important in medicinal chemistry and have displayed a broad spectrum of biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, involves the fusion reaction of 5-substituted-2-methylindole-3-acetic acids with thiocarbohydrazide . The reaction of 4-amino-5-mercapto-3-[(5-substituted-2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazoles with a series of phenacyl bromides produced the corresponding 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .


Molecular Structure Analysis

The structures of similar compounds, such as 1,2,4-triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, were elucidated by IR, NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid. Subsequent nucleophilic attack with semicarbazides or thiosemicarbazides allows access to 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles, respectively .


Physical And Chemical Properties Analysis

Triazine-based conjugated microporous polymers (TCMPs), which are similar to the compound you mentioned, possess a high BET surface area (>512 m^2 g^−1), a large pore volume (0.2997 cm^3 g^−1), good stability, and display excellent guest uptake of 4.90 g g^−1 in iodine vapour .

Scientific Research Applications

Structural Characteristics and Analogy with Antihypertensive Agents

This compound is structurally related to antihypertensive agents like diazoxide. Studies have focused on the structural characterization of similar compounds, revealing unique tautomeric forms and geometrical aspects. For instance, the crystal structure of a related compound, "3,7-Dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxide Zwitterion", has been analyzed, showing delocalization of negative charge and strong acidic character, which are important for understanding its interaction with biological systems (Dupont et al., 1995).

Synthesis and Modification

Research has been conducted on the synthesis of various 1,2,4-thiadiazine derivatives, including the oxidation of certain precursors to produce dioxide and oxide derivatives. These studies are crucial for developing new compounds with potential pharmacological applications. An example is the work on synthesizing pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, which has implications for creating new medicinal compounds (Neill, Preston, & Wightman, 1998).

Pharmacological Evaluation

Several studies have evaluated the pharmacological properties of these compounds. For example, "3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides" have been synthesized and tested as potassium channel openers on various smooth muscle tissues, showing promising vasorelaxant properties (Pirotte et al., 2000). This research is significant for developing new drugs that target specific tissues or biological processes.

Future Directions

The future directions for research on these types of compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For example, the first reported fluorescent sensor for selective sensing of PAAs among various amines was recently developed .

Mechanism of Action

properties

IUPAC Name

4-(3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-4-2-5-10(8-9)16-12-11(6-3-7-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUISCBNIVDFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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